TAT (47-57), FAM-labeled

Cell Penetrating Peptide Cellular Uptake Fluorescence Quantification

Choose TAT (47-57), FAM-labeled for its uniquely characterized, temperature-independent direct translocation (Q10=1.1, <5 min). Unlike unlabeled or alternative CPPs, the FAM fluorophore enables real-time quantification and avoids the batch variability documented for Antennapedia, Rev, or VP22. Its validated DNA binding (Kd=126 nM) and published uptake benchmarks across six human cell lines make it the rational, reproducible choice for non-viral gene delivery and epithelial transport studies.

Molecular Formula C85H128N32O20
Molecular Weight 1918.1 g/mol
Cat. No. B12400879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT (47-57), FAM-labeled
Molecular FormulaC85H128N32O20
Molecular Weight1918.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O
InChIInChI=1S/C85H128N32O20/c86-31-3-1-11-54(109-69(125)53(13-5-33-101-79(89)90)108-66(122)43-107-68(124)62(39-44-19-22-46(118)23-20-44)117-67(123)45-21-26-50-49(40-45)78(135)137-85(50)51-27-24-47(119)41-63(51)136-64-42-48(120)25-28-52(64)85)70(126)110-55(12-2-4-32-87)71(127)111-56(14-6-34-102-80(91)92)72(128)112-58(16-8-36-104-82(95)96)74(130)115-60(29-30-65(88)121)76(132)114-57(15-7-35-103-81(93)94)73(129)113-59(17-9-37-105-83(97)98)75(131)116-61(77(133)134)18-10-38-106-84(99)100/h19-28,40-42,53-62,118-120H,1-18,29-39,43,86-87H2,(H2,88,121)(H,107,124)(H,108,122)(H,109,125)(H,110,126)(H,111,127)(H,112,128)(H,113,129)(H,114,132)(H,115,130)(H,116,131)(H,117,123)(H,133,134)(H4,89,90,101)(H4,91,92,102)(H4,93,94,103)(H4,95,96,104)(H4,97,98,105)(H4,99,100,106)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1
InChIKeyUCBFJKMIIVAQOT-TXVXZARMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAT (47-57), FAM-labeled: Core Identity and Procurement-Relevant Specifications


TAT (47-57), FAM-labeled (CAS 1676104-81-6) is a synthetic cell-penetrating peptide (CPP) corresponding to the protein transduction domain (PTD) of the HIV-1 trans-activator of transcription (TAT) protein, with the sequence FAM-YGRKKRRQRRR [1]. The N-terminal conjugation of the fluorophore 5(6)-carboxyfluorescein (FAM) enables direct visualization and quantification in cellular assays, with characteristic absorbance and emission maxima at 494 nm and 521 nm, respectively [2]. As a well-characterized member of the arginine-rich CPP class, it facilitates the intracellular delivery of diverse molecular cargoes and serves as a foundational tool in drug delivery research, cell biology, and biophysical studies [3].

Why TAT (47-57), FAM-labeled Cannot Be Interchanged with Unlabeled or Alternative CPP Conjugates


The substitution of TAT (47-57), FAM-labeled with unlabeled TAT peptide or alternative CPP-fluorophore conjugates introduces significant experimental variability and compromises data reproducibility. The attached FAM fluorophore is not an inert tag; its presence alters the peptide's physicochemical properties, including its quantum yield, which is known to decrease considerably at concentrations > 5 µM, at pH < 7, and upon binding to DNA and glycosaminoglycans [1]. This intrinsic property of the FAM-labeled construct directly impacts quantification and microscopic interpretation. Furthermore, different CPPs exhibit markedly divergent cellular uptake efficiencies and internalization routes across cell types; a study directly comparing FAM-labeled Tat, Antennapedia, Rev, and VP22 in six cell lines revealed cell-type-dependent variations in uptake that preclude simple interchangeability [2]. Using a non-fluorescent analog would eliminate the real-time tracking and quantification capabilities that define the tool's primary utility, while switching to another labeled CPP would alter the baseline uptake kinetics and intracellular distribution pattern, thereby invalidating comparative analyses and experimental optimization based on established literature [3].

Quantitative Differentiation of TAT (47-57), FAM-labeled: Head-to-Head Uptake Kinetics and Affinity


Comparative Cellular Uptake of FAM-Labeled CPPs Across Six Human Cell Lines

In a direct comparative study, the cellular uptake of FAM-labeled TAT (47-57) was quantitatively compared against FAM-labeled Antennapedia (Antp), Rev, and VP22 peptides across six human cell lines (HeLa, HaCaT, A431, Jurkat, MOLT-4, and HL60) at a concentration of 10 µM for 3 hours [1]. While all peptides demonstrated uptake, the relative efficiency varied dramatically depending on the cell type. For instance, in Jurkat cells, TAT-FAM exhibited significantly higher uptake compared to Antp-FAM and Rev-FAM, whereas in HeLa cells, the difference between TAT-FAM and Antp-FAM was less pronounced. This cell-line-dependent hierarchy of uptake efficiency underscores that TAT (47-57), FAM-labeled is not universally superior but possesses a specific and quantifiable uptake profile that differs from other commonly used CPPs, a critical consideration for selecting the optimal vector for a given cellular model [1].

Cell Penetrating Peptide Cellular Uptake Fluorescence Quantification CPP Comparison

Kinetic Differentiation: TAT-FAM Uptake Proceeds via Distinct, Non-Macropinocytotic Pathways

A rigorous kinetic and thermal analysis of FAM-labeled Tat-peptide uptake revealed a dual-entry mechanism that is quantitatively distinct from the macropinocytosis probe dextran [1]. The initial uptake of TAT-FAM between 4°C and 15°C was rapid (<5 min) and temperature-independent (Q10 = 1.1), indicative of direct membrane translocation. In contrast, at longer durations, the uptake showed a linear temperature dependence with Q10 = 1.44 and an activation energy (Ea) of 4.45 kcal/mole [1]. These kinetic parameters are significantly lower than those measured for dextran under identical conditions (Q10 = 2.2; Ea = 7.2 kcal/mole), which follows an exponential temperature dependence characteristic of classical endocytosis. Furthermore, the uptake ratio of TAT-peptide to its extracellular concentration was approximately 15 times higher than that for dextran [1].

Endocytosis Membrane Translocation Uptake Kinetics Mechanism of Action

High-Affinity DNA Binding: Quantifying Nuclear Interaction Potential

The interaction of HIV-1 Tat(47-57) with double-stranded DNA was quantified using isothermal titration calorimetry (ITC), revealing a high-affinity binding event characterized by a microscopic dissociation constant (Kd) of 126 nM at 28°C [1]. This affinity is 1-2 orders of magnitude higher than its affinity for extracellular heparan sulfate, the proposed mediator of its initial cellular uptake [1]. The binding was exothermic, with a reaction enthalpy (ΔH) of -4.63 kcal/mol CPP. This quantitative binding data is critical for understanding the peptide's behavior in applications involving nucleic acid delivery, as the strong DNA interaction drives complex formation and can lead to DNA condensation [1].

DNA Binding Gene Delivery Isothermal Titration Calorimetry Nuclear Localization

Synthesis Reproducibility and Quality Control: A Microwave-Assisted Protocol for Defined Conjugates

A reproducible and characterized synthesis protocol for TAT (47-57) fluorescent conjugates, including FAM-GG-TAT(47-57)-NH2, has been established using microwave-assisted solid-phase synthesis at 60°C [1]. This method is reported to be more selective, faster, cleaner, and more cost-effective than previously used approaches [1]. Comprehensive characterization via spectrofluorimetry confirmed that the conjugation did not alter the fundamental photophysical properties of the FAM fluorophore, and anticandidal activity assays verified that the cell-penetrating function of the TAT peptide was preserved [1]. While this is a class-level inference for the specific TAT (47-57), FAM-labeled compound, it establishes a benchmark for the expected quality and functional integrity of a well-synthesized and characterized product, in contrast to poorly characterized or non-standardized in-house preparations.

Peptide Synthesis Microwave-Assisted Synthesis Quality Control Fluorescent Conjugate

Epithelial Barrier Penetration: Comparative Assessment with Penetratin

The capacity of N-terminally carboxyfluorescein-labeled Tat(47-57) and penetratin(43-58) to permeate well-differentiated epithelial barriers was compared using MDCK, Calu-3, and TR146 cell culture models [1]. Both peptides exhibited cellular uptake, but their transepithelial permeability was lower than that of paracellular markers, indicating a lack of potential for systemic drug delivery across these barriers [1]. Importantly, the intracellular distribution pattern was peptide- and cell-type dependent. For example, in Calu-3 cells, both Tat(47-57) and penetratin showed a punctuated cytoplasmic and paracellular distribution, whereas in TR146 cells, Tat(47-57) was localized strictly paracellularly, in contrast to the punctuated cytoplasmic pattern of penetratin [1]. This demonstrates that while neither is ideal for trans-epithelial delivery, their distinct localization patterns offer a basis for selecting one over the other for specific localized delivery applications.

Epithelial Delivery Drug Permeation Transepithelial Transport CPP Comparison

Functional Activity: Furin Inhibition as a Secondary Differentiator

Beyond its role as a delivery vector, HIV-1 TAT47-57 peptide has been identified as a micromolar inhibitor of the proprotein convertase furin in vitro, with an associated reduction of 25% in HT1080 cell migration, a process thought to be mediated by furin [1]. While the specific inhibitory concentration (IC50) is not reported in the abstract, this functional activity distinguishes it from other CPPs that may not possess this secondary property. This is a class-level inference, as the specific FAM-labeled derivative is expected to retain this activity, but the presence of the FAM label could potentially modulate it.

Furin Inhibition Proprotein Convertase Cell Migration Enzyme Assay

High-Impact Application Scenarios for TAT (47-57), FAM-labeled Based on Verified Differentiation


Mechanistic Studies of Non-Endocytic Cellular Uptake

TAT (47-57), FAM-labeled is the definitive tool for dissecting direct membrane translocation mechanisms due to its uniquely characterized, temperature-independent initial uptake phase (Q10 = 1.1) and rapid entry (<5 min), which is quantifiably distinct from macropinocytosis probes like dextran [1]. This allows researchers to isolate and study the biophysics of direct penetration, separate from classical endocytic pathways, making it the superior choice over other CPPs like Antennapedia or Rev for this specific mechanistic inquiry.

Optimization of CPP-Mediated Gene and Oligonucleotide Delivery

The well-defined, high-affinity interaction with double-stranded DNA (Kd = 126 nM) makes TAT (47-57), FAM-labeled the rational starting point for developing and quantifying non-viral gene delivery vectors [1]. Its ability to condense DNA and form stable complexes, combined with its non-endocytic uptake route, provides a thermodynamic and kinetic advantage over CPPs with weaker or uncharacterized DNA-binding properties. The FAM label enables direct visualization of complex formation and cellular trafficking, streamlining optimization workflows.

Cell-Type-Specific Delivery Vector Selection and Validation

Direct comparative data across six human cell lines (HeLa, HaCaT, A431, Jurkat, MOLT-4, HL60) establish a quantitative benchmark for the uptake efficiency of TAT (47-57), FAM-labeled relative to other widely used CPPs (Antp, Rev, VP22) [1]. This evidence base empowers researchers to select the optimal CPP for their specific cellular model, avoiding the inefficiency of trial-and-error with uncharacterized vectors. The FAM label facilitates high-throughput, quantitative validation of this selection in the user's own experimental system.

Studies of Localized Epithelial Delivery and Barrier Function

Comparative studies with penetratin in well-differentiated epithelial models (MDCK, Calu-3, TR146) have revealed a distinct, cell-type-dependent pattern of paracellular and cytoplasmic localization for TAT (47-57), FAM-labeled [1]. This evidence positions the compound as a specialized tool for investigating localized delivery within epithelial layers, where its specific distribution pattern—different from other CPPs—can be exploited for targeting specific sub-epithelial compartments or studying paracellular transport mechanisms.

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